2-Amino-4,4,4-trifluorobutyramide is a fluorinated amino acid derivative notable for its unique trifluoromethyl group, which imparts distinctive chemical properties. This compound is primarily recognized for its potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in drug design and synthesis.
2-Amino-4,4,4-trifluorobutyramide is classified as an amino acid derivative. It belongs to the category of fluorinated compounds, which are often investigated for their unique reactivity and biological activity.
The synthesis of 2-amino-4,4,4-trifluorobutyramide typically involves the alkylation of a chiral glycine equivalent with trifluoroethyl iodide. A notable method includes the use of nickel(II) complexes as catalysts to facilitate the reaction under controlled conditions, yielding high enantiomeric purity .
Technical Details:
The molecular formula of 2-amino-4,4,4-trifluorobutyramide is . The structure features:
2-Amino-4,4,4-trifluorobutyramide can undergo various chemical reactions typical for amino acids:
Technical Details:
The presence of the trifluoromethyl group significantly alters the reactivity compared to non-fluorinated analogs, often leading to increased electrophilicity in reactions involving nucleophiles .
The mechanism by which 2-amino-4,4,4-trifluorobutyramide exerts its effects is primarily through its incorporation into peptides and proteins. The trifluoromethyl group can influence the conformation and stability of these biomolecules. This structural modification may enhance binding affinity to biological targets or alter metabolic pathways.
Relevant Data:
The compound's stability and reactivity are influenced by the electron-withdrawing nature of the trifluoromethyl group, which affects hydrogen bonding and steric interactions in biochemical environments .
2-Amino-4,4,4-trifluorobutyramide finds applications primarily in:
Research continues to explore its potential in drug formulation and development due to its favorable pharmacokinetic properties stemming from the trifluoromethyl substitution .
Alkylation remains the cornerstone for introducing the trifluoromethyl group into the target molecule's backbone. The most efficient approaches utilize alkyl trifluoroacetates as key precursors, reacting them with alkyl acetates (methyl or ethyl esters) in the presence of alkali metal alkoxides (typically sodium or potassium methoxide/ethoxide). This reaction proceeds via the formation of a stable alkali metal enolate intermediate of trifluoroacetoacetic ester, which is subsequently reacted without isolation with amines to yield 3-amino-4,4,4-trifluorocrotonic esters – crucial precursors to 2-amino-4,4,4-trifluorobutyramide. Optimization studies reveal that a molar ratio of 1:1 to 1:5 (alkyl trifluoroacetate to alkyl acetate) provides optimal yields, with excess alkyl acetate serving as both reactant and solvent. Temperature control is critical, with the reaction proceeding efficiently between 0-100°C [1].
Alternative pathways employ Ni(II)-stabilized glycine Schiff bases for direct alkylation with 4,4,4-trifluorobutyl halides. This method benefits from the enhanced nucleophilicity of the glycine α-carbon under basic conditions. For instance, alkylation of complex (S)-4 with 1,1,1-trifluoro-4-iodobutane in deoxygenated DMF using sodium methoxide achieves an impressive 87.9% yield with 98.7% diastereomeric excess when conducted at room temperature under inert atmosphere. The diastereomeric products are separable via controlled precipitation and chromatography [10].
Table 1: Comparative Alkylation Methods for Trifluoromethyl Incorporation
Method | Key Reagents | Conditions | Yield | Diastereoselectivity |
---|---|---|---|---|
Alkali Metal Enolate Route | Alkyl trifluoroacetate, Alkyl acetate, Alkali metal alkoxide | 0-100°C, No isolation | High | Moderate |
Ni(II)-Glycine Complex Alkylation | (S)-4 complex, CF₃(CH₂)₃I, NaOMe/MeOH | RT, Argon atmosphere | 87.9% | 98.7% de |
Proline-Derived Ligand Alkylation | (S)-6 complex, ICH₂CF₃, KOH/MeOH | N₂ atmosphere, Optimized stoichiometry | >97% de | High |
Achieving precise stereochemical control during amide bond formation in 2-amino-4,4,4-trifluorobutyramide synthesis presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group. Traditional α-amidoalkylation reactions provide superior stereocontrol compared to classical Mannich reactions. The electron-withdrawing acyl group in α-amidoalkylating agents enhances the electrophilic reactivity of intermediate N-acylimines or N-acyliminium ions, enabling reactions with nucleophiles unreactive in Mannich processes. This strategy minimizes epimerization and side reactions, crucial for maintaining enantiopurity [5].
The trifluoroacetyl group's strong -I effect significantly influences the conformational stability of intermediates. Studies demonstrate that tridentate ligands in metal complexes enforce specific geometries that shield one face of the reacting species, directing stereoselective amidation. For example, nickel(II) complexes with Schiff bases derived from glycine and chiral tridentate ligands exhibit exceptional stereodirecting capabilities during nucleophilic addition, enabling diastereomeric ratios exceeding 98:2 under optimized conditions. Solvent polarity plays a critical role, with aprotic solvents like DMF preserving the conformational rigidity necessary for high stereoselectivity [6].
Enzymatic desymmetrization offers an efficient route to enantiomerically enriched 2-amino-4,4,4-trifluorobutyramide derivatives. Rhodium(III)-catalyzed C-H activation/annulation represents a cutting-edge biocatalytic approach, enabling direct functionalization of precursor molecules under exceptionally mild conditions. This method employs aryl hydroxamates as directing groups, reacting with chiral Ni(II) complexes containing allylic appendages derived from glycine, alanine, or phenylalanine. Conducted in methanol at room temperature under air, this process achieves remarkable functional group tolerance and yields up to 94% with excellent stereocontrol. The subsequent amidase-mediated hydrolysis selectively cleaves the amide bond while preserving the chiral integrity, delivering enantiopure products after acidic workup and ligand recovery [9].
The enantioselectivity mechanism involves precise molecular recognition within the enzyme's active site, where interactions between the trifluoromethyl group and hydrophobic pockets dictate the binding orientation. This orientation favors hydrolysis at one enantiomeric face, typically yielding (S)-enantiomers with >99% ee when using Rhodococcus amidases. Computational studies reveal that the transition state stabilization energy difference between enantiomeric pathways exceeds 3 kcal/mol, explaining the high enantioselectivity observed experimentally [7] [9].
Industrial-scale production leverages whole-cell biocatalysts expressing highly active amidases. Pseudomonas fluorescens and Rhodococcus erythropolis strains demonstrate exceptional efficiency in hydrolyzing trifluorinated amide precursors. Process optimization has established that fed-batch cultivation with controlled glucose feeding maintains high amidase activity throughout production cycles. Key parameters include:
Under these conditions, space-time yields exceeding 50 g/L/day are achievable, with the biocatalyst retaining >90% activity after 10 batches. Product isolation involves continuous centrifugation, activated carbon decolorization, and anti-solvent crystallization, achieving chemical purity >99.5% and enantiomeric excess >99% [7] [9].
Table 2: Performance of Microbial Amidases in Trifluorinated Amide Hydrolysis
Microbial Strain | Optimal pH | Optimal Temp (°C) | Specific Activity (U/mg) | Enantioselectivity (E value) | Operational Stability |
---|---|---|---|---|---|
Pseudomonas fluorescens A8 | 7.5 | 35 | 28.4 | >200 | 15 cycles (85% activity) |
Rhodococcus erythropolis J1 | 8.0 | 30 | 35.7 | >300 | 20 cycles (90% activity) |
Arthrobacter viscosus C3 | 7.8 | 32 | 22.1 | 150 | 10 cycles (75% activity) |
Ni(II) complexes of glycine Schiff bases have revolutionized the asymmetric synthesis of trifluorinated amino acid derivatives. The proline-derived Soloshonok ligand ((R)- or (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide) demonstrates exceptional stereocontrolling ability and recyclability. The complex assembly employs DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a superior organic base alternative to inorganic carbonates, enabling near-quantitative yields (98.9%) with >99.5% chiral purity in multi-kilogram syntheses. The square-planar geometry of these Ni(II) complexes creates a rigid chiral environment that directs the face-selective alkylation of trifluoromethyl-containing electrophiles [6].
The Hamari ligand ((3Z,5Z)-2,7-dihydro-1H-azepine derivative) provides complementary stereocontrol through axial chirality. A streamlined synthesis was developed via one-step substitution alkylation of bis-bromide intermediates with 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamide hydrochloride, achieving 90% yield on 500g scale. Both ligand systems enable dynamic kinetic resolution of α-amino acids, with the Soloshonok system achieving >96% deuteration in valine derivatives within 20 hours, demonstrating remarkable configurational stability during homologation reactions [6].
Table 3: Chiral Ligands for Ni(II)-Mediated Asymmetric Synthesis
Ligand System | Key Structural Features | Synthetic Advantages | Stereo-control Efficiency | Recyclability |
---|---|---|---|---|
Soloshonok Ligand (16) | Trichlorinated benzyl/proline motif | Kilogram-scale synthesis (81% yield) | >99.5% chiral purity | >95% recovery |
Hamari Ligand (19) | Binaphthyl-derived azepine | Axial chirality (no racemization) | >98% de in alkylations | 80-85% recovery |
Belokon' Ligand (1) | N-(2-benzoylphenyl)-1-benzylpyrrolidine | Original benchmark system | 90-95% de | Limited data |
Transitioning from methodological innovation to industrial implementation requires addressing critical scalability challenges. The alkylation of glycine complex (S)-6 with trifluoroethyl iodide exemplifies this transition, where traditional conditions (5-10 equivalents of base) were replaced by minimal excess protocols (5 mol% base excess) without compromising yield or stereoselectivity. This optimization reduces reagent costs and simplifies waste management. Equally significant was the discovery that 5 mol% excess of trifluoroethyl iodide suffices for complete conversion when using KOH in methanol as base in DMF solvent [2] [3] [6].
A breakthrough in diastereomer purification came with the development of a two-step quenching sequence that precipitates the major diastereomer with >99% de. The process involves:
Continuous processing represents the next frontier, with flow chemistry platforms enabling uninterrupted production. Microreactor systems (channel diameter: 500 μm) achieve rapid mixing and heat transfer, reducing reaction times by 80% compared to batch processes while maintaining stereoselectivity. These integrated systems combine chiral Ni(II) complex formation, alkylation, and acidic decomposition in a single continuous operation, demonstrating the potential for ton-scale manufacturing of enantiopure 2-amino-4,4,4-trifluorobutyramide derivatives [6].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4